molecular formula C18H15BrN2O3 B11083752 N-(4-bromobenzoyl)tryptophan

N-(4-bromobenzoyl)tryptophan

Cat. No.: B11083752
M. Wt: 387.2 g/mol
InChI Key: LLFZCUPOLDUVSM-UHFFFAOYSA-N
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Description

N-(4-Bromobenzoyl)tryptophan is a synthetic derivative of the amino acid tryptophan, modified by the addition of a 4-bromobenzoyl group to its nitrogen atom. This modification introduces a halogenated aromatic moiety, which significantly alters the compound’s physicochemical and pharmacological properties compared to unmodified tryptophan.

The compound’s synthesis likely involves coupling 4-bromobenzoyl chloride with tryptophan under standard acylation conditions, leveraging the reactivity of the acyl chloride group .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H15BrN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)

InChI Key

LLFZCUPOLDUVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzoyl)tryptophan typically involves the acylation of tryptophan with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: Tryptophan, 4-bromobenzoyl chloride, and a base (e.g., triethylamine).

    Solvent: An organic solvent like dichloromethane or chloroform.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzoyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The bromobenzoyl group can be reduced to a benzoyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Various oxidized derivatives of the indole ring.

    Reduction: N-(benzoyl)tryptophan.

    Substitution: N-(4-substituted benzoyl)tryptophan derivatives.

Scientific Research Applications

N-(4-bromobenzoyl)tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly those involved in tryptophan metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-bromobenzoyl)tryptophan exerts its effects is primarily through its interaction with specific molecular targets. The bromobenzoyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. For example, it may inhibit enzymes involved in tryptophan metabolism, leading to altered levels of tryptophan and its metabolites.

Comparison with Similar Compounds

Structural Analogs

The table below compares N-(4-bromobenzoyl)tryptophan with structurally related compounds:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
This compound Tryptophan 4-Bromobenzoyl ~377.2 (estimated) Halogenated aromatic group; potential sigma receptor affinity
BD 1008 Dichlorophenyl-ethylamine Pyrrolidinyl, dihydrobromide 545.6 Sigma-1 receptor antagonist
BD 1047 Dichlorophenyl-ethylamine Dimethylamino, dihydrobromide 506.3 Sigma-2 receptor ligand
4-IBP Benzamide Iodo, benzylpiperidine 467.3 Sigma receptor agonist

Key Observations :

  • Pharmacological Targets : Unlike BD 1008 and BD 1047, which target sigma receptors, this compound’s activity remains speculative but may share mechanistic similarities due to its aromatic halogenation .
Physicochemical Properties
Property This compound 4-Bromobenzoyl Chloride (Precursor) BD 1008
Melting Point Not reported 38–42°C >250°C (salt form)
Solubility Likely polar organic solvents Reacts with water (hydrolysis) Water-soluble (salt)
Stability Stable under inert conditions Air/moisture-sensitive Stable as salt

Analysis :

  • The precursor 4-bromobenzoyl chloride’s low melting point (38–42°C) facilitates its use in synthetic reactions, but its reactivity requires careful handling .
  • This compound’s solubility profile is expected to resemble other acylated amino acids, with moderate polarity due to the tryptophan backbone.

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